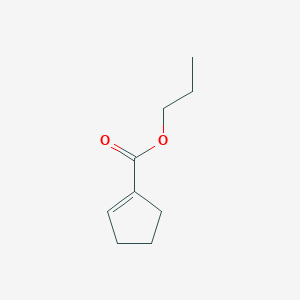
Propyl cyclopent-1-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl cyclopent-1-ene-1-carboxylate is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclopentene, featuring a propyl ester functional group attached to the cyclopentene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl cyclopent-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of cyclopent-1-ene-1-carboxylic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Another method involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature, promoted by triethylamine. This method provides multifunctionalized cyclopent-3-ene-1-carboxamides in good yields and with high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and minimize by-products. The esterification process is typically followed by purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl cyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield cyclopent-1-ene-1-carboxylic acid, while reduction with LiAlH4 can produce propyl cyclopent-1-ene-1-methanol.
Wissenschaftliche Forschungsanwendungen
Propyl cyclopent-1-ene-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways involving ester compounds.
Medicinal Chemistry: It is investigated for its potential therapeutic effects and as a building block for drug development.
Wirkmechanismus
The mechanism of action of propyl cyclopent-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the ester group can be hydrolyzed by esterases to produce the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial in metabolic pathways where esters are converted to more reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl cyclopent-1-ene-1-carboxylate: Similar structure but with a methyl ester group instead of a propyl ester group.
Ethyl cyclopent-1-ene-1-carboxylate: Contains an ethyl ester group, differing in the length of the alkyl chain.
Cyclopent-1-ene-1-carboxylic acid: The parent carboxylic acid without the ester group.
Uniqueness
Propyl cyclopent-1-ene-1-carboxylate is unique due to its specific ester group, which influences its reactivity and physical properties. The propyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
206274-81-9 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
propyl cyclopentene-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-2-7-11-9(10)8-5-3-4-6-8/h5H,2-4,6-7H2,1H3 |
InChI-Schlüssel |
JGDNVLACHNTXJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B13814874.png)

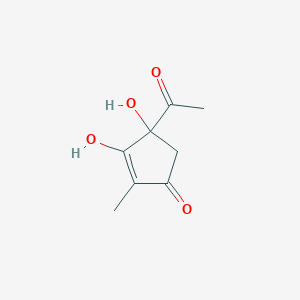


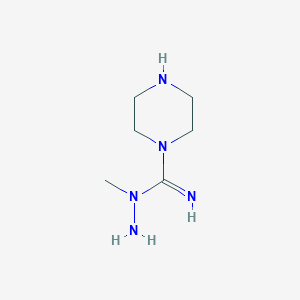

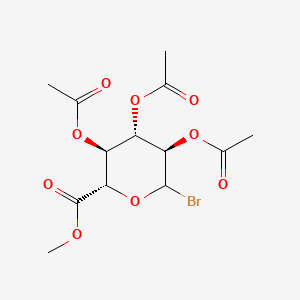
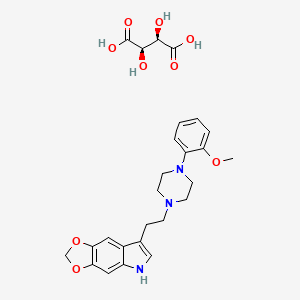
![(1-methylcyclopentyl) (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13814931.png)

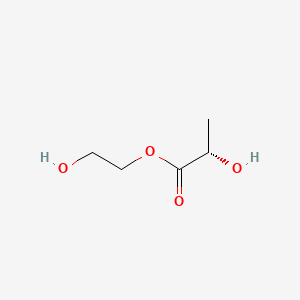

![7-ethylbenzo[c]acridine](/img/structure/B13814959.png)
